

Commercial Suppliers and Technical Guide for 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dilinoleoylglycerol-d5

Cat. No.: B15598824

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

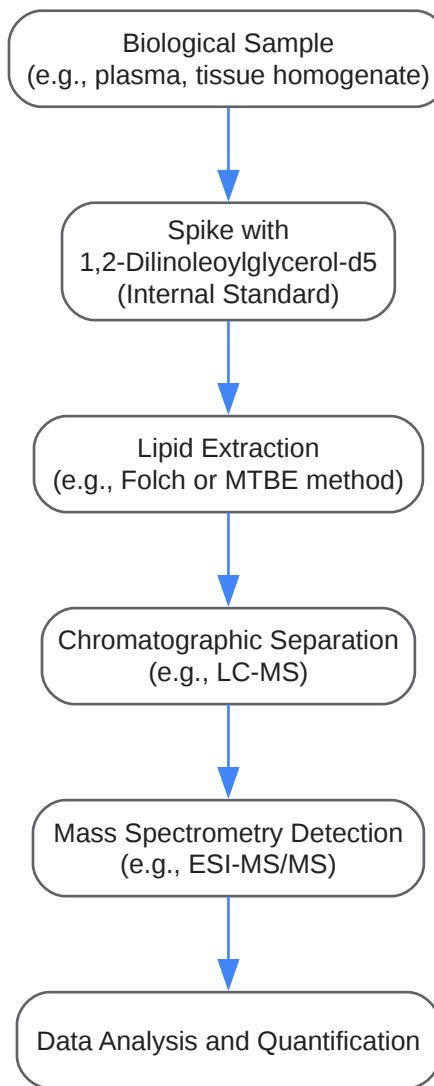
This technical guide provides an in-depth overview of **1,2-Dilinoleoylglycerol-d5**, a deuterated diacylglycerol of significant interest in advanced research and drug development. This document outlines its commercial availability, key technical specifications, and its application as an internal standard in mass spectrometry-based lipidomics. Furthermore, it details a representative experimental protocol and illustrates a relevant biological signaling pathway.

Commercial Availability

1,2-Dilinoleoylglycerol-d5 is a specialized chemical available from a limited number of commercial suppliers. The primary identified supplier is Coompo, which offers this compound for research purposes. Other suppliers of similar deuterated lipid standards include Larodan, which provides 1,2-Dilinoleoyl-3-chloropropanediol-d5, and CDN Isotopes, which offers Glyceryl-d5 Trilinoleate.^[1] While not the exact compound, these suppliers are valuable resources for researchers working with deuterated lipids.

Technical Data

Quantitative data for **1,2-Dilinoleoylglycerol-d5** is summarized below. This information is critical for experimental design, including the preparation of standard solutions and the interpretation of analytical data.


Property	Value	Source
Catalogue Number	C226048	Coompo
Chemical Name	1,2-Dilinoleoylglycerol-d5	Coompo
Synonyms	(9Z,12Z)-9,12-Octadecadienoic Acid 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl]ester-d5; 1,2-Dilinolein-d5	Coompo
Molecular Formula	C ₃₉ H ₆₃ D ₅ O ₅	Coompo
Molecular Weight	621.99 g/mol	Coompo
Purity	>98%	Coompo, Larodan (for a similar compound)[2]
Physical Description	Powder	Coompo
Solubility	Chloroform, Dichloromethane, DMSO	Coompo
Storage Conditions	2-8°C, Protected from air and light, refrigerate or freeze	Coompo
Isotopic Enrichment	98 atom % D (for a similar compound)	CDN Isotopes[1]

Application in Research: Internal Standard for Mass Spectrometry

Deuterated lipids like **1,2-Dilinoleoylglycerol-d5** are invaluable as internal standards in quantitative mass spectrometry (MS). Their chemical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished in a mass spectrometer. This enables accurate quantification of endogenous lipids by correcting for variations during sample preparation and analysis.

Experimental Workflow for Lipid Quantification

The following diagram illustrates a typical workflow for the quantification of diacylglycerols in a biological sample using a deuterated internal standard.

[Click to download full resolution via product page](#)

A typical lipidomics experimental workflow.

Representative Experimental Protocol: Quantification of Diacylglycerols by LC-MS/MS

This protocol provides a general framework for the quantification of diacylglycerols in a biological matrix using **1,2-Dilinoleoylglycerol-d5** as an internal standard.

1. Sample Preparation:

- To 100 μ L of biological sample (e.g., plasma), add a known amount of **1,2-Dilinoleoylglycerol-d5** solution in a suitable solvent (e.g., chloroform/methanol). The amount should be chosen to be within the linear range of the instrument's response.

2. Lipid Extraction:

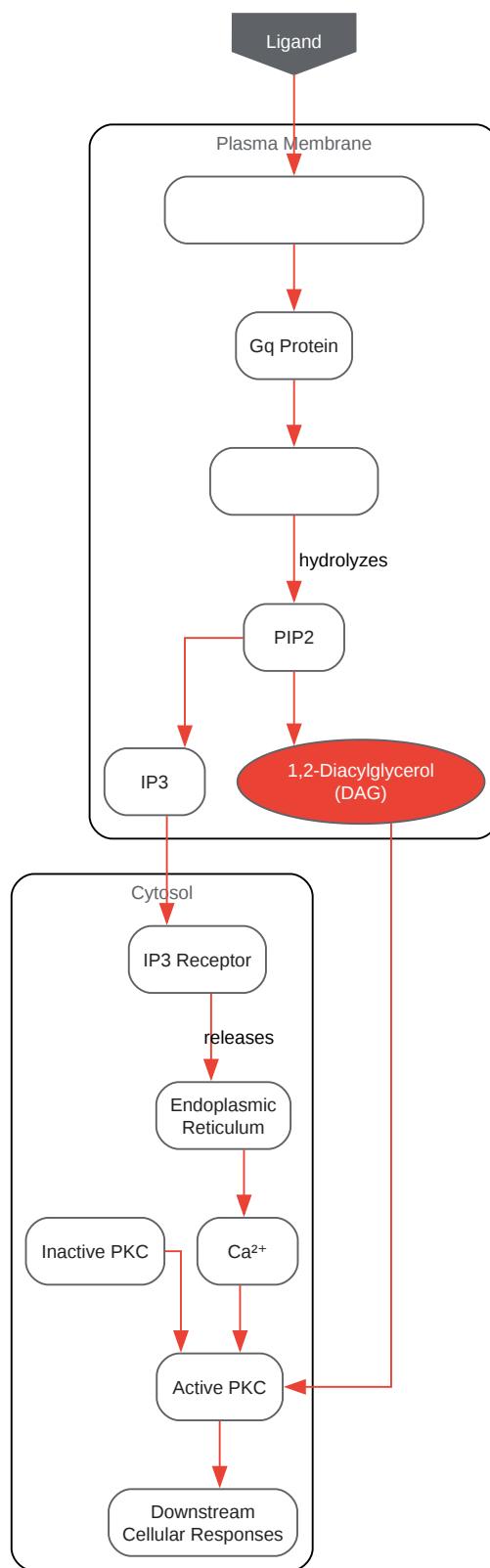
- Perform a liquid-liquid extraction using a method such as the Folch procedure (chloroform/methanol/water) or a methyl-tert-butyl ether (MTBE) based method to isolate the lipid fraction.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Reconstitute the lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase.

3. LC-MS/MS Analysis:

- Inject the reconstituted sample onto a suitable LC column (e.g., a C18 reversed-phase column) for separation of the different lipid species.
- The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the intact lipid) and a specific product ion (a fragment of the lipid) for both the endogenous diacylglycerol and the deuterated internal standard. This highly selective and sensitive technique allows for accurate quantification even in complex biological matrices.^[3]

4. Data Analysis:

- Integrate the peak areas for the MRM transitions of both the endogenous diacylglycerol and the **1,2-Dilinoleoylglycerol-d5** internal standard.
- Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.
- Quantify the amount of the endogenous diacylglycerol in the original sample by comparing this ratio to a calibration curve generated using known amounts of the non-deuterated standard.


Biological Significance: Diacylglycerol Signaling

1,2-Diacylglycerols (DAGs) are crucial second messengers in a variety of cellular signaling pathways. They are produced at the cell membrane and activate a range of downstream

effector proteins, most notably Protein Kinase C (PKC). The linoleoyl chains in 1,2-Dilinoleoylglycerol can influence the specific PKC isoforms that are activated and the duration of the signaling event.

Representative Signaling Pathway: Protein Kinase C Activation

The following diagram illustrates the canonical pathway for the activation of Protein Kinase C by diacylglycerol.

[Click to download full resolution via product page](#)

The role of DAG in Protein Kinase C activation.

In this pathway, the binding of a ligand to a G-protein coupled receptor (GPCR) activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions (Ca^{2+}). Both DAG and Ca^{2+} are required for the activation of conventional isoforms of Protein Kinase C (PKC), which then phosphorylates a variety of substrate proteins, leading to diverse cellular responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn isotopes.com [cdn isotopes.com]
- 2. larodan.com [larodan.com]
- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 1,2-Dilinoleoylglycerol-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598824#commercial-suppliers-of-1-2-dilinoleoylglycerol-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com